![molecular formula C32H37Cl2N5O5 B14115483 Eluxadoline 2HCl](/img/structure/B14115483.png)
Eluxadoline 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is marketed under the brand names Viberzi and Truberzi . Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist . This unique combination of receptor activities allows it to effectively manage symptoms of IBS-D by reducing bowel contractions and alleviating abdominal pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eluxadoline involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through amide bond formation and subsequent functional group modifications. One of the synthetic routes involves the condensation of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid .
Industrial Production Methods
Industrial production of Eluxadoline typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required purity standards and is free from impurities .
Chemical Reactions Analysis
Types of Reactions
Eluxadoline undergoes various chemical reactions, including:
Oxidation: Eluxadoline can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving Eluxadoline include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Eluxadoline is a drug with a unique mechanism of action, showing efficacy in managing diarrhea-predominant irritable bowel syndrome (IBS-D) . It functions as a mu-opioid receptor agonist and a delta-opioid receptor antagonist .
Scientific Research Applications
IBS-D Treatment Eluxadoline has demonstrated effectiveness over a placebo in alleviating abdominal pain and diarrhea associated with IBS-D in both short and long-term clinical trials . Clinical trials have shown the treatment effect of eluxadoline over placebo was observed within the first week and was maintained throughout the 26-week assessment period .
- Efficacy in Patients Previously Treated with Loperamide Eluxadoline has been found effective and safe for treating IBS-D symptoms in patients who have previously used loperamide, an over-the-counter drug, with limited success .
Safety and Tolerability Eluxadoline has been generally well-tolerated in Phase 2 and 3 clinical trials . Constipation and nausea were the most commonly reported adverse events .
Eluxadoline Adverse Events
Adverse Event | Placebo (%) | Eluxadoline 75 mg (%) | Eluxadoline 100 mg (%) |
---|---|---|---|
Constipation | 2.5 | 7.4 | 8.1 |
Nausea | 5.0 | 8.1 | 7.1 |
Discontinuation due to Constipation | 0.3 | 1.1 | 1.5 |
Consistent with the known adverse effects of opioid agonists, clinically apparent sphincter of Oddi spasm (SOS) events were observed in eluxadoline-treated patients . All SOS events occurred in patients without a gallbladder, and the majority were observed in patients on the higher dose of eluxadoline, suggesting a possible association . Patients with a history of acute pancreatitis should not be treated with eluxadoline .
Eluxadoline in silico food-drug interaction
- Eluxadoline at pH 6 Most of the Eluxadoline's (E1) showed less degree of freedom in octanol than in water because the torsions exhibiting polar groups are involved in intramolecular interactions . These events lead to prevent unfavorable interactions with the hydrophobic solvent and consequently, the possibility of rotations .
- Intermolecular Interactions All three protonation states of eluxadoline exhibited a greater number of intermolecular interactions (i.e., H-bonds) between the two molecules during the Molecular Dynamics simulation performed in water .
Clinical Trials of Eluxadoline
Trial | Duration (Weeks) | Eluxadoline Dosage |
---|---|---|
IBS-2001 | 12 | 75 or 100 mg twice daily (BID) |
IBS-3002 | 26 | 75 or 100 mg BID |
IBS-3001 | 52 | 75 or 100 mg BID |
Eluxadoline Dosage
Mechanism of Action
Eluxadoline exerts its effects through a combination of mu-opioid receptor agonism, kappa-opioid receptor agonism, and delta-opioid receptor antagonism . By activating mu- and kappa-opioid receptors, Eluxadoline reduces colonic motility and alleviates pain. The antagonism of delta-opioid receptors further enhances its analgesic effects and helps normalize gastrointestinal transit .
Comparison with Similar Compounds
Similar Compounds
Alosetron: A selective serotonin 5-HT3 receptor antagonist used for IBS-D but with a different mechanism of action.
Uniqueness of Eluxadoline
Eluxadoline’s unique combination of receptor activities makes it particularly effective for managing IBS-D symptoms. Unlike other treatments, it provides a balanced approach to reducing bowel contractions and alleviating pain without causing significant constipation .
Properties
Molecular Formula |
C32H37Cl2N5O5 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H |
InChI Key |
YFUUQKJOCLQHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.